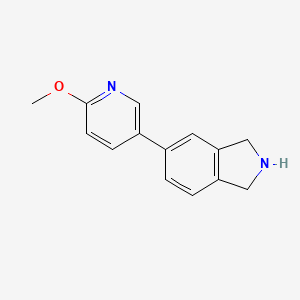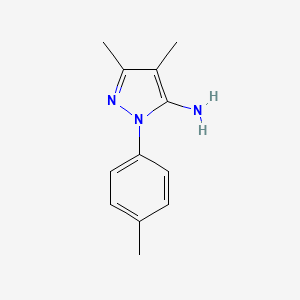![molecular formula C11H9BrO2S B13891725 Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate CAS No. 154650-17-6](/img/structure/B13891725.png)
Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of a bromine atom and a methyl group on the benzothiophene ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate typically involves the bromination of 5-methylbenzothiophene-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst are typical reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include 4-azido-5-methylbenzothiophene-2-carboxylate, 4-thio-5-methylbenzothiophene-2-carboxylate, etc.
Oxidation: Products can include 4-bromo-5-methylbenzothiophene-2-carboxylic acid or 4-bromo-5-methylbenzothiophene-2-carbaldehyde.
Reduction: Products can include 4-bromo-5-methylbenzothiophene-2-methanol or 4-bromo-5-methylbenzothiophene-2-methyl.
Aplicaciones Científicas De Investigación
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and microbial infections.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-rich benzothiophene core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, showcasing its versatility in different industrial sectors.
Mecanismo De Acción
The mechanism of action of Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the carboxylate group can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The electron-rich benzothiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-Bromothiophene-2-carboxylate
- Methyl 5-Bromo-2-methylthiophene-3-carboxylate
- Methyl 4-Bromo-3-methylbenzothiophene-2-carboxylate
Uniqueness
Methyl 4-Bromo-5-methylbenzothiophene-2-carboxylate stands out due to the specific positioning of the bromine and methyl groups on the benzothiophene ring. This unique arrangement can influence the compound’s reactivity and binding affinity in various chemical and biological contexts. The presence of both electron-donating (methyl) and electron-withdrawing (bromo) groups provides a balanced electronic environment, making it a versatile intermediate for further functionalization and application in diverse fields.
Propiedades
Número CAS |
154650-17-6 |
|---|---|
Fórmula molecular |
C11H9BrO2S |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-8-7(10(6)12)5-9(15-8)11(13)14-2/h3-5H,1-2H3 |
Clave InChI |
URFGXZYKTTUIGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


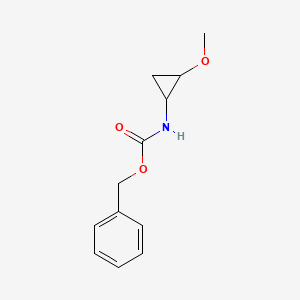
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
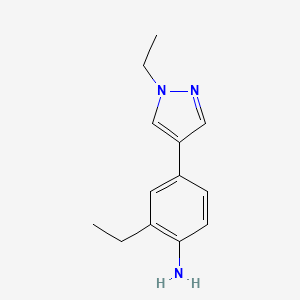
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
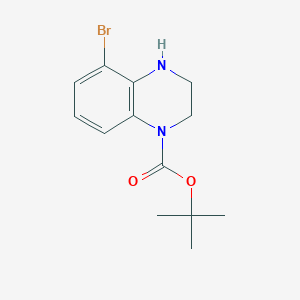
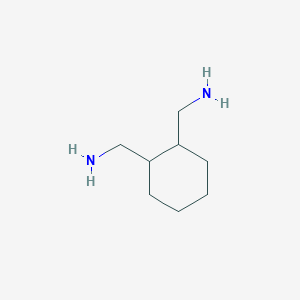
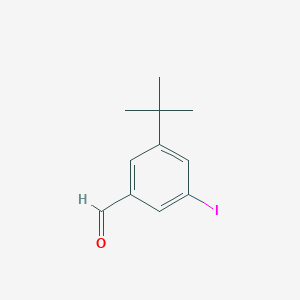
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
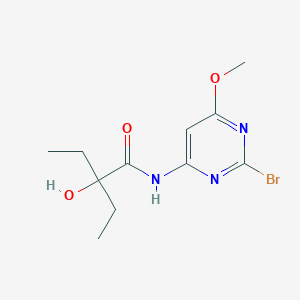
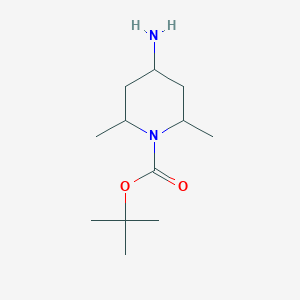
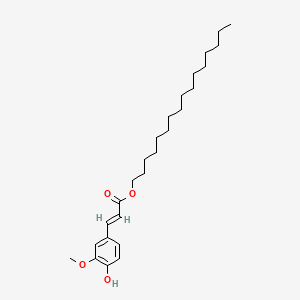
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
